molecular formula C17H26O B14839257 2-Tert-butyl-5-(cyclohexylmethyl)phenol

2-Tert-butyl-5-(cyclohexylmethyl)phenol

Cat. No.: B14839257
M. Wt: 246.4 g/mol
InChI Key: LFBNFHAJUBMLGK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced phenols.

    Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

2-Tert-butyl-5-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly valuable in preventing oxidative stress in biological systems. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-methylphenol
  • 2-tert-Butyl-4-methylphenol
  • 2-tert-Butyl-6-methylphenol

Comparison

Compared to similar compounds, 2-tert-butyl-5-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-tert-butyl-5-(cyclohexylmethyl)phenol

InChI

InChI=1S/C17H26O/c1-17(2,3)15-10-9-14(12-16(15)18)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

LFBNFHAJUBMLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

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